4,6-Dichloro-2,8-dimethylquinoline

Descripción

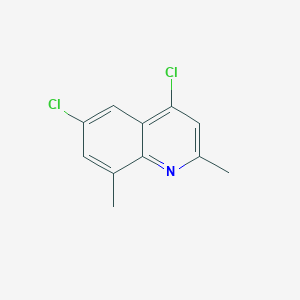

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJUQQYVCLNEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589019 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-51-6 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Derivatization Strategies for 4,6 Dichloro 2,8 Dimethylquinoline

Established Synthetic Routes for Dichloro-dimethylquinolines

The construction of the quinoline (B57606) core is often achieved through several named reactions, which can be adapted for the synthesis of dichloro-dimethylquinolines. wikipedia.org These methods typically involve the condensation and cyclization of appropriately substituted anilines and carbonyl compounds.

Modified Friedländer Synthesis Approaches

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl, is a fundamental method for quinoline synthesis. nih.govwikipedia.orgresearchgate.net For 4,6-dichloro-2,8-dimethylquinoline, a modified approach would be necessary, starting with a suitably substituted 2-amino-chlorobenzaldehyde or ketone and reacting it with a methyl ketone.

A significant advancement in this area is the development of one-pot procedures that enhance efficiency. rsc.org For instance, a highly effective one-pot Friedländer synthesis involves the reduction of an o-nitroarylcarbaldehyde to its corresponding o-amino derivative with iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with a ketone. rsc.org This approach could be adapted by using a starting material like 2-nitro-4,6-dichlorotoluene, which would first undergo formylation to introduce the aldehyde group, followed by the one-pot reduction and condensation.

Furthermore, catalyst-free versions of the Friedländer reaction have been developed, utilizing water as a green solvent. organic-chemistry.org This method, which involves heating a 2-aminobenzaldehyde (B1207257) with a ketone in water, offers an environmentally benign alternative to traditional catalytic systems. organic-chemistry.org

| Approach | Key Reagents/Conditions | Advantages | Relevant Citations |

|---|---|---|---|

| One-Pot Synthesis | o-Nitroarylcarbaldehydes, iron, catalytic HCl, ketone | High efficiency, avoids isolation of intermediates | rsc.org |

| Catalyst-Free Synthesis | 2-Aminobenzaldehyde, ketone, water | Environmentally friendly, simple procedure | organic-chemistry.org |

| Microwave-Assisted Synthesis | 2-Aminoaryl ketones, α-methylene carbonyl compounds, Nafion NR50 | Rapid reaction times, environmentally friendly | mdpi.com |

Cyclization Reactions under Specific Conditions

Beyond the Friedländer synthesis, other cyclization reactions offer pathways to the quinoline core. The Combes, Doebner-Miller, and Conrad-Limpach syntheses are notable examples, each utilizing different starting materials and reaction conditions to produce substituted quinolines. wikipedia.orgiipseries.org For the synthesis of this compound, these methods would require starting with a 3,5-dichloroaniline (B42879) and reacting it with an appropriate diketone or α,β-unsaturated carbonyl compound.

Recent advancements have focused on developing more efficient and environmentally friendly cyclization protocols. For example, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, provides a route to quinolines at room temperature. organic-chemistry.org Another approach involves a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, offering a one-pot synthesis under mild conditions. mdpi.comorganic-chemistry.org

One-Pot Reaction Protocols for Related Quinoline Derivatives

One such strategy involves a cascade Friedländer reaction starting from isoxazoles. benthamdirect.comresearchgate.net In this method, the isoxazole (B147169) is reduced in situ to an o-amino aromatic ketone, which then reacts with a ketone to form the quinoline. This approach avoids the often-difficult synthesis and purification of the o-amino ketone intermediate. benthamdirect.comresearchgate.net Another innovative one-pot method utilizes a three-component reaction of anilines, aldehydes, and terminal aryl alkynes, catalyzed by a solid acid like montmorillonite (B579905) K-10 under microwave irradiation, to produce substituted quinolines with high atom economy. rsc.org

Strategies for Halogenation and Methylation at Specific Quinoline Positions

The introduction of halogen and methyl groups at specific positions on the quinoline ring is crucial for tuning the properties of the final compound. For this compound, these substituents are introduced through the choice of starting materials in the primary synthesis. However, direct halogenation and methylation of a pre-formed quinoline core are also important synthetic strategies.

Electrophilic halogenation of quinolines typically occurs at the 5- and 8-positions. pharmaguideline.com However, achieving regioselectivity at other positions can be challenging. Recent methods have focused on metal-free, regioselective C-H halogenation. For instance, a protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. researchgate.netsemanticscholar.org Another metal-free method allows for the C5-selective halogenation of quinoline derivatives in water using N-halosuccinimides. rsc.org

Catalytic Methods in this compound Synthesis for Enhanced Efficiency and Yield

The use of catalysts is paramount in modern organic synthesis for improving reaction rates, yields, and selectivity. A variety of catalytic systems have been developed for quinoline synthesis, including transition metal complexes, nanocatalysts, and organocatalysts. nih.govorganic-chemistry.orgnumberanalytics.com

Transition metal catalysts, particularly those based on palladium, copper, and cobalt, are widely used in quinoline synthesis. mdpi.comorganic-chemistry.orgnumberanalytics.com For example, a cobalt-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.org Gold catalysis has also emerged as a powerful tool, enabling various annulation and cyclization reactions to form the quinoline scaffold with high efficiency. nih.govnih.govrsc.org

Nanocatalysts offer advantages such as high surface area, reusability, and often milder reaction conditions. acs.org For example, Fe3O4 nanoparticles supported on cellulose (B213188) have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water. acs.org

| Catalyst Type | Example | Key Features | Relevant Citations |

|---|---|---|---|

| Transition Metal | Cobalt(II) acetate | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones | mdpi.comorganic-chemistry.org |

| Transition Metal | Palladium(II) acetate | Aerobic oxidative aromatization of aliphatic alcohols and anilines | organic-chemistry.org |

| Transition Metal | Gold catalysts | Intermolecular annulation and intramolecular cyclization reactions | nih.govnih.govrsc.org |

| Nanocatalyst | Fe3O4 NPs on cellulose | Green solvent (water), reusable catalyst | acs.org |

Derivatization of this compound and Related Structures

The chloro substituents on the this compound ring are key handles for further functionalization through nucleophilic aromatic substitution reactions. These reactions allow for the introduction of a wide variety of functional groups, leading to a diverse library of derivatives.

For example, the chlorine at the 4-position is particularly susceptible to nucleophilic attack. Reactions with amines, alcohols, and thiols can be used to introduce new substituents at this position. mdpi.com The chlorine at the 6-position is generally less reactive but can also be displaced under more forcing conditions or with the use of appropriate catalysts.

Furthermore, the methyl groups at the 2- and 8-positions can potentially be functionalized through radical reactions or by conversion to other functional groups, although this is generally more challenging than substitution at the chloro-positions. The derivatization of the quinoline core is a powerful strategy for modulating the biological and material properties of these compounds. rsc.org

Nucleophilic Substitution Reactions of the Chlorine Atoms

The two chlorine atoms on the this compound ring exhibit differential reactivity towards nucleophiles, which allows for selective functionalization. This reactivity is governed by the electronic properties of the quinoline ring system. The chlorine atom at the C4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C6-position. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the substitution at the C2 or C4 positions. uop.edu.pktutorsglobe.com

In di-chloro substituted aza-heterocycles, such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, nucleophilic attack consistently and regioselectively occurs at the C4 position. nih.govwuxiapptec.com Studies on the closely related 2,4-dichloro-8-methylquinoline (B1596889) have shown that while the C4-chloro group readily reacts with various nucleophiles, the C2-chloro group is comparatively inert under similar conditions. mdpi.com By analogy, the C4-Cl of this compound is the primary site for substitution. The C6-chloro atom, being on the carbocyclic ring and not directly activated by the heteroatom, is much less reactive and would require harsher conditions for substitution.

This reactivity difference enables the selective mono-substitution at the C4 position using a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a wide range of 4-substituted-6-chloro-2,8-dimethylquinolines.

| Nucleophile | Reagent Example | Expected Major Product (at C4) | Reaction Conditions |

|---|---|---|---|

| Amine | Aniline (B41778) | N-phenyl-6-chloro-2,8-dimethylquinolin-4-amine | Heat in solvent (e.g., ethanol, DMF) |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-chloro-4-methoxy-2,8-dimethylquinoline | Reflux in Methanol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-chloro-2,8-dimethyl-4-(phenylthio)quinoline | Room temperature or heat in a polar aprotic solvent (e.g., DMF) |

| Azide | Sodium Azide (NaN3) | 4-azido-6-chloro-2,8-dimethylquinoline | Heat in DMF or DMSO |

Electrophilic Substitution Reactions Involving Methyl Groups

The quinoline nucleus is an electron-deficient system, making electrophilic aromatic substitution on the ring itself challenging. tutorsglobe.com This deactivation extends to the attached methyl groups, rendering direct electrophilic attack on them (e.g., via Friedel-Crafts type reactions) generally unfeasible.

However, the methyl groups at the C2 and C8 positions can be functionalized through alternative pathways, most notably via free-radical reactions. For instance, benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or under UV light can selectively introduce a bromine atom to form bromomethyl derivatives. The resulting 2-(bromomethyl) and 8-(bromomethyl) quinolines are versatile intermediates for further nucleophilic substitutions.

Furthermore, strong oxidizing agents can convert the methyl groups into carboxylic acids. The selective oxidation of one methyl group over the other would be challenging and likely depend on subtle differences in their electronic and steric environments.

| Reaction Type | Reagent | Potential Product | General Conditions |

|---|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4,6-dichloro-2-(bromomethyl)-8-methylquinoline | Reflux in CCl4 or similar non-polar solvent |

| Oxidation | Potassium Permanganate (KMnO4) | 4,6-dichloro-8-methylquinoline-2-carboxylic acid | Heat in aqueous basic solution |

Functionalization for the Synthesis of Fused Heterocycles (e.g., indoloquinolines, benzonaphthyridines, tropolones)

The derivatization of this compound serves as a cornerstone for the assembly of complex, fused heterocyclic systems. By leveraging the reactivity of the chloro and methyl substituents, various annulation strategies can be employed.

Indoloquinolines: The synthesis of indolo[2,3-b]quinoline systems can be envisioned starting from the nucleophilic substitution of the C4-chloro group. A plausible route involves the reaction with a 2-haloaniline or a protected 2-aminoaniline derivative. Subsequent intramolecular cyclization, often mediated by a palladium catalyst (e.g., Heck or Buchwald-Hartwig amination), would forge the new five-membered ring, yielding the indoloquinoline core.

Benzonaphthyridines: The construction of a benzonaphthyridine framework would require the introduction of a nitrogen-containing ring fused to the quinoline core. One hypothetical approach could involve the functionalization of the C6-chloro position via a Suzuki or Stille coupling to introduce a vinyl or acetylenic group. This new substituent, in concert with a functionalized group at the C5 position (introduced via electrophilic substitution), could then undergo a ring-closing reaction to form the additional pyridine (B92270) ring.

Tropolones: The synthesis of a tropolone (B20159) ring fused to the quinoline system is a non-trivial transformation with little direct precedent in the literature. Standard tropolone syntheses often involve ring expansion of phenolic precursors or cycloaddition reactions, which are not directly applicable to the quinoline core. nih.govnih.govwikipedia.org A potential, albeit speculative, route could involve extensive oxidation and rearrangement of the benzene (B151609) portion of the quinoline ring, a complex process that would require significant methodological development.

| Target Fused System | Proposed Key Steps | Key Reagents/Catalysts |

|---|---|---|

| Indoloquinoline | 1. SNAr at C4 with a 2-haloaniline. 2. Intramolecular Buchwald-Hartwig amination. | 1. 2-Bromoaniline 2. Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3) |

| Benzonaphthyridine | 1. Nitration at C5. 2. Reduction of nitro to amino group. 3. Skraup-type cyclization with glycerol. | 1. HNO3/H2SO4 2. SnCl2/HCl 3. Glycerol, H2SO4, oxidizing agent |

Regioselective Synthesis and Substitution Pattern Analysis

The specific substitution pattern of this compound is achieved through a multi-step, regioselective synthesis. The core quinoline structure is typically assembled using classical methods like the Combes, Doebner-von Miller, or Friedländer synthesis, where the ultimate placement of substituents is dictated by the choice of starting materials. mdpi.comorganic-chemistry.org

A plausible synthetic route to this compound would begin with a substituted aniline. For instance, a Doebner-von Miller reaction between 4-chloro-2-methylaniline (B164923) and crotonaldehyde (B89634) (or its precursors under acidic conditions) would regioselectively yield 6-chloro-2,8-dimethylquinoline. The second chlorine atom at the C4 position is typically introduced in a subsequent step. This often involves the conversion of the quinoline to the corresponding 4-quinolinone, followed by chlorination with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The analysis of the substitution pattern relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). 1H and 13C NMR spectroscopy, along with two-dimensional techniques like COSY and HMBC, allows for the unambiguous assignment of each proton and carbon, confirming the regiochemistry of the synthesized molecule.

| Step | Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Doebner-von Miller Cyclization | 4-chloro-2-methylaniline | Crotonaldehyde, HCl, As2O5 (oxidant) | 6-chloro-2,8-dimethylquinoline |

| 2 | Oxidation to N-oxide | 6-chloro-2,8-dimethylquinoline | m-CPBA or H2O2/AcOH | 6-chloro-2,8-dimethylquinoline-N-oxide |

| 3 | Chlorination | 6-chloro-2,8-dimethylquinoline-N-oxide | Phosphorus oxychloride (POCl3) | This compound |

Iii. Comprehensive Spectroscopic and Structural Characterization of 4,6 Dichloro 2,8 Dimethylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment and connectivity of atoms within a molecule. For 4,6-dichloro-2,8-dimethylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their respective electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In the case of this compound, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the quinoline (B57606) ring current. The methyl groups, being attached to the aromatic ring, would appear as sharp singlets in the upfield region (typically δ 2.5-3.0 ppm). The precise chemical shifts of the aromatic protons would be influenced by the positions of the two chloro and two methyl substituents on the quinoline core. Concentration-dependent chemical shift changes in quinoline derivatives have been observed in ¹H NMR studies, which can be attributed to intermolecular π-π stacking interactions. uncw.edu

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Singlet, Doublet |

| Methyl (CH₃) | 2.5 - 3.0 | Singlet |

Note: The actual chemical shifts and multiplicities would depend on the specific coupling interactions between adjacent protons.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The aromatic carbons of the quinoline ring are expected to appear in the downfield region of the spectrum (typically δ 120-150 ppm). The carbons bearing the chloro substituents would be shifted further downfield due to the deshielding effect of the chlorine atoms. The methyl carbons would resonate in the upfield region (typically δ 15-25 ppm).

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 150 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 140 - 160 |

| Methyl (CH₃) | 15 - 25 |

While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the quinoline ring. Cross-peaks in the COSY spectrum would connect the signals of coupled protons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. For instance, NOESY could show correlations between the protons of a methyl group and nearby aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com In the HSQC spectrum of this compound, each CH and CH₃ group would show a cross-peak, directly linking the proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of the carbon signals for the protonated carbons. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is a powerful tool for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons. For example, HMBC correlations from the methyl protons would help to identify the C2 and C8 carbons, as well as adjacent quaternary carbons in the quinoline ring. youtube.comyoutube.com

Vibrational Spectroscopy for Molecular Structure Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹). For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups present.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching (methyl) | 2850 - 3000 |

| C=C and C=N stretching (aromatic ring) | 1450 - 1650 |

| C-Cl stretching | 600 - 800 |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would also be expected to show bands corresponding to the aromatic ring vibrations and the C-Cl stretching modes. The FT-Raman spectrum of a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, has been reported and analyzed, providing a reference for the types of vibrations that might be observed. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₉Cl₂N), the molecular weight can be precisely calculated. The molecular ion peak (M⁺) would be the peak representing the mass of the intact molecule.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). For a molecule with two chlorine atoms like this compound, this results in a characteristic cluster of peaks:

M⁺ peak: Contains two ³⁵Cl isotopes.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺ peak: Contains two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. While specific fragmentation data for this compound is not detailed in the searched literature, common fragmentation pathways for related quinoline and aromatic halide compounds can be predicted. These fragmentation processes are often initiated by the loss of stable radicals or neutral molecules.

Predicted Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the cleavage of a methyl group, leading to a [M-15]⁺ ion. This would result in a fragment ion that is often stabilized by ring expansion.

Loss of a Chlorine Atom: The molecule could lose one of the chlorine atoms, resulting in a [M-35]⁺ or [M-37]⁺ peak, depending on the isotope.

Retro-Diels-Alder (RDA) Reaction: Quinoline structures can undergo RDA reactions, leading to the cleavage of the heterocyclic ring.

A summary of predicted key fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Identity/Origin |

| [C₁₁H₉Cl₂N]⁺ | 225 | Molecular Ion (M⁺) |

| [C₁₀H₆Cl₂N]⁺ | 210 | Loss of a methyl radical ([M-CH₃]⁺) |

| [C₁₁H₉ClN]⁺ | 190 | Loss of a chlorine atom ([M-Cl]⁺) |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electrons to be promoted to higher energy orbitals. The quinoline nucleus in this compound is a conjugated aromatic system, which acts as a chromophore—the part of the molecule responsible for absorbing UV or visible light.

The electronic transitions observed in heteroaromatic molecules like this compound are typically of two main types:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and result in strong absorption bands.

n → π* Transitions: These transitions involve promoting a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The substituents on the quinoline ring—two chlorine atoms and two methyl groups—act as auxochromes. Auxochromes are groups that can modify the absorption properties (wavelength and intensity) of a chromophore. The chlorine atoms, with their lone pairs, and the electron-donating methyl groups are expected to interact with the π-system of the quinoline ring, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline.

While specific experimental λmax values for this compound are not available in the reviewed literature, the absorption bands are expected to appear in the UV region, characteristic of substituted quinoline derivatives.

Table 2: General Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Absorption Region | Relative Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | High-energy UV region | High |

| n → π | Promotion of an electron from a non-bonding orbital (N lone pair) to a π antibonding orbital. | Lower-energy UV region (longer wavelength) | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions. Although a specific crystal structure for this compound was not found, analysis of closely related structures, such as 2,4-dichloro-7,8-dimethylquinoline, provides a strong basis for predicting its solid-state characteristics.

Should this compound be crystallized, it would be characterized by a specific crystal system, space group, and unit cell dimensions. For example, the related compound 4-chloro-2,5-dimethylquinoline (B3024344) crystallizes in the monoclinic system with the space group P2₁/c. A similar outcome would be plausible for the title compound.

Table 3: Hypothetical Crystal Data and Unit Cell Parameters (This table is a template for expected data; specific values for the title compound are not available.)

| Parameter | Description | Example Value (from a related compound) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell edges. | a ≈ 8-10 Å, b ≈ 6-9 Å, c ≈ 15-20 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β ≈ 95-105°, γ = 90° |

| V (ų) | The volume of the unit cell. | ≈ 900-1000 ų |

| Z | The number of molecules per unit cell. | 4 |

The quinoline ring system is inherently aromatic and therefore largely planar. It is expected that the fused bicyclic core of this compound would be essentially planar. In related structures like 2,4-dichloro-7,8-dimethylquinoline, the quinoline core shows only very slight deviations from planarity. The chlorine atoms would lie within this plane, while the hydrogen atoms of the methyl groups would be situated out of the plane.

The way molecules of this compound pack together in a crystal is governed by a network of non-covalent interactions. Based on the functional groups present and data from similar structures, the following interactions are anticipated:

π-π Stacking: The planar aromatic quinoline rings are expected to stack on top of each other in a parallel-displaced or T-shaped manner. This is a common and significant stabilizing interaction in aromatic compounds, with typical centroid-to-centroid distances between 3.5 and 4.0 Å.

C-H···Cl Interactions: Weak hydrogen bonds can form between hydrogen atoms (from methyl groups or the aromatic ring) and the electronegative chlorine atoms of neighboring molecules. These interactions play a role in directing the crystal packing.

C-H···N Interactions: An intramolecular weak hydrogen bond may exist between a hydrogen atom of the C8-methyl group and the quinoline nitrogen atom, which would help to stabilize the molecular conformation.

These collective interactions create a stable, three-dimensional supramolecular architecture in the solid state.

Crystal Packing Analysis

The crystal structure of the related compound, 2,4-dichloro-7,8-dimethylquinoline, reveals a packing arrangement primarily driven by weak intermolecular interactions. nih.gov The asymmetric unit of this compound contains two independent molecules, both of which are nearly planar.

The crystal packing is characterized by the presence of weak π-π stacking interactions, which link pairs of molecules. nih.gov Specifically, the centroid-centroid distances between the quinoline ring systems are measured at 3.791(3) Å and 3.855(3) Å. nih.gov These interactions, while not as strong as classical hydrogen bonds, play a significant role in the stabilization of the crystal lattice. Notably, the analysis of this isomer indicates an absence of classical hydrogen bonds in the crystal structure. nih.gov

Furthermore, weak intramolecular C-H···Cl and C-H···N interactions are observed, which contribute to the stabilization of the molecular conformation itself. nih.gov The packing of the molecules, when viewed down the b-axis, illustrates the layered arrangement dictated by these forces.

Based on the analysis of this closely related isomer, it can be inferred that the crystal packing of this compound is likely to be influenced by similar weak intermolecular forces, including π-π stacking and potential halogen-halogen interactions, rather than strong hydrogen bonding.

Table 1: Crystallographic Data for the Related Compound 2,4-Dichloro-7,8-dimethylquinoline nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₉Cl₂N |

| Molecular Weight (Mr) | 226.09 |

| Crystal System | Orthorhombic |

| a (Å) | 20.3054 (9) |

| b (Å) | 3.9992 (2) |

| c (Å) | 25.5743 (11) |

| Volume (V) (ų) | 2076.77 (17) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 295 |

Table 2: Intermolecular Interaction Data for the Related Compound 2,4-Dichloro-7,8-dimethylquinoline nih.gov

| Interaction Type | Centroid-Centroid Distance (Å) |

| π-π stacking | 3.791 (3) |

| π-π stacking | 3.855 (3) |

Iv. Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 2,8 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic characteristics of 4,6-dichloro-2,8-dimethylquinoline. These methods solve the Schrödinger equation (or its approximations) for a given molecule, yielding detailed information about its behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. rsc.org This method is used to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal how the chlorine and methyl substituents influence the planarity and geometry of the quinoline core. rsc.orgresearchgate.net

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Geometric Parameters for Substituted Quinolines (Illustrative)

| Parameter | Typical Value Range |

|---|---|

| C-C bond length (aromatic) | 1.39 - 1.42 Å |

| C-N bond length (in ring) | 1.33 - 1.38 Å |

| C-Cl bond length | ~1.74 Å |

| C-C bond length (methyl) | ~1.51 Å |

| Bond angles (in ring) | 118 - 122° |

Note: This table presents typical values observed in related quinoline structures and serves as an estimation. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that can be employed to study molecular orbitals. bath.ac.uk While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF can still provide a qualitative understanding of the molecular orbital landscape. An analysis of the molecular orbitals of this compound would show how the atomic orbitals of the constituent atoms combine to form the bonding, non-bonding, and anti-bonding orbitals of the molecule. This is fundamental to understanding its electronic transitions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. bath.ac.uk For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the methyl groups. By simulating the motion of the atoms over time, MD can explore the potential energy surface and identify low-energy conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent or a crystal lattice), it is possible to observe how it interacts with neighboring molecules. This can reveal information about potential hydrogen bonding, stacking interactions, and other non-covalent forces that govern its bulk properties. While specific MD studies on this compound are lacking, this technique has been applied to other quinoline derivatives to understand their behavior in condensed phases. arabjchem.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

Table 2: Representative FMO Data for Substituted Quinolines (Illustrative)

| Parameter | Typical Energy Range (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative and based on general findings for substituted quinolines. rsc.orgscirp.org The actual values for this compound would depend on the specific computational method used.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. arabjchem.orgtandfonline.com The MEP map is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. nih.gov The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the quinoline ring and the methyl groups would show positive potential. This visual representation of the molecule's charge distribution is instrumental in understanding its intermolecular interactions and predicting how it will interact with other reagents. mdpi.com

Noncovalent Interaction (NCI) and Hirshfeld Surface Analysis

Noncovalent interactions (NCIs) play a crucial role in the supramolecular chemistry and crystal engineering of organic molecules. Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular interactions in a crystal structure. acs.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, untested compounds.

Generally, QSAR studies on quinoline derivatives have explored the impact of various substituents on their anticancer, antimalarial, and antibacterial activities. nih.govmdpi.comresearchgate.net These studies typically involve the calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and their correlation with experimentally determined biological data. nih.govresearchgate.net However, without experimental biological activity data for a series of compounds including this compound, the development of a specific QSAR model is not feasible.

Docking Studies for Ligand-Target Interactions

Similarly, there is a lack of specific molecular docking studies for this compound in the available scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. semanticscholar.orgnih.gov This method is crucial for understanding the mechanism of action and for the rational design of new drugs. nih.govnih.gov

Docking studies on various quinoline derivatives have been performed to investigate their interactions with a range of biological targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, the HIV reverse transcriptase, and various bacterial and parasitic enzymes. nih.govnih.gov These studies provide insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for affinity. acs.orgresearchgate.net

In the absence of such studies for this compound, it is not possible to provide data on its binding affinity, interaction modes, or potential biological targets.

V. Advanced Chemical Reactivity and Mechanistic Studies of 4,6 Dichloro 2,8 Dimethylquinoline

Elucidation of Nucleophilic and Electrophilic Substitution Mechanisms

The quinoline (B57606) nucleus is generally considered electron-deficient, which facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is less favorable and typically requires forcing conditions.

Nucleophilic Substitution:

In 4,6-dichloro-2,8-dimethylquinoline, the chlorine atoms at positions 4 and 6 are potential sites for nucleophilic attack. The chlorine at the 4-position is particularly activated towards substitution due to the adjacent electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction. This is a common feature in 4-haloquinolines. mdpi.com Studies on analogous compounds, such as 2,4-dichloro-8-methylquinoline (B1596889), have demonstrated the heightened reactivity of the 4-chloro group over other positions. mdpi.com For instance, hydrazination of 2,4-dichloro-8-methylquinoline has been shown to selectively occur at the 4-position, leaving the 2-chloro group intact. mdpi.com

The general mechanism for nucleophilic aromatic substitution (SNAr) at the 4-position involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity.

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse range of substituted quinolines. The reactivity of the 6-chloro position is lower than that of the 4-position and may require more forcing conditions or the use of catalysts to achieve substitution.

Electrophilic Substitution:

The electron-deficient nature of the quinoline ring, exacerbated by the two chlorine substituents, makes electrophilic aromatic substitution on this compound challenging. The pyridine (B92270) ring is generally deactivated towards electrophiles. Therefore, substitution is expected to occur on the benzene (B151609) ring. The directing effects of the existing substituents (chloro and methyl groups) will determine the position of the incoming electrophile. The 8-methyl group will activate the 7-position, while the 6-chloro group will deactivate the ring but direct ortho and para (to positions 5 and 7). The combined effect would likely favor substitution at the 5 or 7-position, although harsh reaction conditions would be necessary. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nucleophilic Substitution | Hydrazine | 4-Hydrazino-6-chloro-2,8-dimethylquinoline |

| Nucleophilic Substitution | Sodium methoxide | 4-Methoxy-6-chloro-2,8-dimethylquinoline |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 4,6-Dichloro-2,8-dimethyl-5-nitroquinoline and/or 4,6-Dichloro-2,8-dimethyl-7-nitroquinoline |

Oxidation and Reduction Pathways of the Quinoline Ring System

The oxidation and reduction of the quinoline core in this compound can lead to a variety of new structures.

Oxidation:

Oxidation of the quinoline ring can result in the formation of N-oxides or cleavage of the benzene ring. The methyl groups can also be oxidized to carboxylic acids under strong oxidizing conditions. Mild oxidation, for instance with peroxy acids, would likely lead to the formation of this compound-N-oxide. More aggressive oxidation can lead to the degradation of the benzene ring, yielding pyridine dicarboxylic acids. The Swern oxidation is a mild method to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, and avoids the use of heavy metals. youtube.comorganic-chemistry.org While not directly applicable to the quinoline ring itself, it could be used to oxidize any hydroxylated derivatives of the parent compound.

Reduction:

Reduction of the quinoline ring system can be achieved using various reducing agents. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can reduce the pyridine ring to afford a tetrahydroquinoline derivative. The specific conditions can influence the extent of reduction. For example, reduction with sodium borohydride (B1222165) is generally not effective for aromatic heterocycles unless they are activated. More powerful reducing agents like lithium aluminum hydride might be required. The chlorine atoms may also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions.

| Reaction Type | Reagents | Expected Product |

| N-Oxidation | m-CPBA | This compound-N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | 4,6-Dichloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions offer an efficient way to construct complex polycyclic systems from relatively simple starting materials. wikipedia.org The quinoline ring in this compound contains both diene and dienophilic character, making it a potential partner in cycloaddition reactions.

Photochemical [4+2] cycloadditions of quinolines with alkenes have been reported to yield dearomatized polycyclic products. nih.govnih.gov These reactions often proceed with high regio- and diastereoselectivity. It is conceivable that this compound could participate in such transformations. Furthermore, the quinoline system can be a precursor for heterocycle annulation, where a new ring is fused onto the existing framework. For example, the reaction of substituted quinolines can lead to the formation of pyridopyrimidines or pyrazolopyridines. acs.org Diels-Alder reactions involving quinolinone derivatives, which can be synthesized from chloroquinolines, have also been demonstrated as a route to complex dimeric alkaloids. rsc.org

Catalytic Reactions Involving this compound as a Substrate or Ligand

The chlorine substituents on the quinoline ring of this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

As a Substrate:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. yonedalabs.com It would allow for the introduction of new aryl or vinyl groups at the 4- and/or 6-positions. The higher reactivity of the 4-chloro group would likely allow for selective mono-arylation. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the chloroquinoline with an alkene to form a substituted alkene. wikipedia.orgrug.nl This provides a method for the vinylation of the quinoline core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloroquinoline with amines. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing amino-substituted quinolines.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product (at C4) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 6-Chloro-2,8-dimethyl-4-phenylquinoline |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 6-Chloro-2,8-dimethyl-4-styrylquinoline |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, Ligand, Base | N-(6-Chloro-2,8-dimethylquinolin-4-yl)aniline |

As a Ligand:

While quinoline and its derivatives can act as ligands in coordination chemistry, there are no specific reports found of this compound being employed as a ligand in catalytic reactions. Its steric and electronic properties could potentially be tuned for such applications.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic studies on the chemical transformations of this compound are not extensively reported in the available literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

For nucleophilic substitution reactions, the rate is dependent on the concentration of both the quinoline substrate and the nucleophile, characteristic of a second-order process (SNAr mechanism). byjus.comyoutube.com The reaction rate would be influenced by the nature of the nucleophile, the solvent, and the temperature. Kinetic studies on similar systems, such as the aminodechlorination of methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that the reactions follow second-order kinetics and are highly dependent on the solvent and the nature of the amine. researchgate.net

Thermodynamic studies would provide insight into the relative stability of reactants and products and the position of equilibrium for reversible reactions. Such data is crucial for optimizing reaction conditions to maximize product yields.

Vi. Biological and Medicinal Chemistry Research Applications of 4,6 Dichloro 2,8 Dimethylquinoline Derivatives

Mechanistic Investigations of Antimicrobial Activity

No studies have been identified that investigate the antimicrobial mechanisms of 4,6-dichloro-2,8-dimethylquinoline derivatives.

There is no available information to suggest that this compound or its derivatives have been evaluated as inhibitors of bacterial DNA gyrase or topoisomerase IV. While quinolones as a class are known to target these enzymes, the specific activity of this dichlorinated dimethylquinoline remains uninvestigated.

No data could be found on the efficacy of this compound derivatives against any specific bacterial strains.

The antifungal potential and the underlying mechanisms of action for this compound derivatives have not been reported in the scientific literature.

Advanced Studies in Anticancer and Cytotoxic Potential

There is a complete lack of research into the anticancer and cytotoxic effects of this compound derivatives.

No studies have been published detailing the cytotoxic activity of this compound derivatives against the specified human cancer cell lines, including HeLa, K562, OVCAR-3, OVCAR-8, and HCT 116.

The mechanisms by which this compound derivatives might act on cancer cells, such as the induction of apoptosis or the modulation of critical signaling pathways like the ERK pathway, remain entirely unknown.

Anti-proliferative Activity Studies

Derivatives of quinoline (B57606) have been a focal point in the development of new anti-proliferative agents. nih.govtandfonline.comnih.gov The quinoline scaffold is a crucial component in numerous compounds with demonstrated biological activities. nih.gov Research has shown that modifications to the quinoline ring, such as the introduction of different substituents, can significantly influence their anti-proliferative effects. nih.gov

Studies have explored the in vitro activity of various quinoline derivatives against human cancer cell lines. For instance, a series of quinoline derivatives were tested against the human colon cancer cell line HT29 and the human breast cancer cell line MDA-MB231. nih.gov While the HT29 cell line showed more resistance, most of the tested quinoline derivatives exhibited moderate to high activity against the MDA-MB231 cell line, with IC50 values ranging from 4.6 to 48.2 μM. nih.gov One particular Schiff's base derivative was notably active against both cell lines, with IC50 values of 4.7 and 4.6 μM against HT29 and MDA-MB231, respectively. nih.gov

Further research into novel quinoline derivatives has identified compounds with potent growth inhibitory effects against other cancer cell lines, such as PC-3 and KG-1. nih.gov The structure-activity relationship studies indicated that the nature of heterocyclic groups at the C4 position of the pyridine (B92270) ring and substituents on the quinoline ring play a significant role in their anti-proliferative activity. nih.gov Some of these compounds were found to induce cell cycle arrest and apoptosis, potentially through the inhibition of enzymes like Pim-1 kinase. nih.gov

The anti-proliferative potential of quinoline-related carboxylic acid derivatives has also been investigated. nih.gov Certain derivatives, including quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid, demonstrated significant growth inhibition against the mammary MCF7 cell line. nih.gov Quinoline-2-carboxylic acid was also notably cytotoxic to the cervical HELA cancer cells. nih.gov This highlights the potential for repurposing these compounds for their cytotoxic and anti-inflammatory properties. nih.gov

Table 1: Anti-proliferative Activity of Selected Quinoline Derivatives

| Cell Line | Derivative | IC50 (μM) |

| HT29 (Colon Cancer) | Schiff's base 4e | 4.7 |

| MDA-MB231 (Breast Cancer) | Various quinoline derivatives | 4.6 - 48.2 |

| Schiff's base 4e | 4.6 | |

| PC-3 (Prostate Cancer) | Compound 13e | 2.61 |

| Compound 13f | 4.73 | |

| Compound 13h | 4.68 | |

| KG-1 (Leukemia) | Compound 13e | 3.56 |

| Compound 13f | 4.88 | |

| Compound 13h | 2.98 |

Other Biological Activities and Mechanistic Pathways

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with well-known examples like chloroquine (B1663885) and mefloquine. nih.govresearchgate.netnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective antimalarial agents, with quinoline derivatives remaining a primary focus of research. nih.gov

The antimalarial activity of quinoline derivatives is often attributed to their ability to interfere with heme metabolism in the parasite. nih.gov The 7-chloroquinoline (B30040) moiety is considered crucial for this activity. youtube.com Modifications at various positions of the quinoline ring have been explored to enhance potency against both sensitive and resistant malaria strains. nih.gov For instance, the introduction of a methyl group at the C-3 position has been shown to decrease activity, while any substitution at the C-8 position can abolish it. youtube.com The length of the carbon side chain at the N4 position is also critical for overcoming resistance. youtube.com

Hybrid molecules incorporating the quinoline structure with other pharmacophores have shown promise. Quinoline-artemisinin hybrids, for example, have demonstrated enhanced antimalarial activity compared to the individual drugs. mdpi.com Similarly, quinoline-pyrimidine and quinoline-sulfonamide hybrids have exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.com Some of these hybrids have shown IC50 values in the nanomolar range, comparable or even superior to existing drugs like chloroquine. mdpi.com

Quinoline-based compounds have emerged as promising anti-inflammatory agents, targeting various pharmacological pathways. nih.govbenthamdirect.comresearchgate.net These derivatives can modulate the activity of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and receptors such as the transient receptor potential vanilloid 1 (TRPV1). nih.gov The specific anti-inflammatory activity is largely dependent on the type and position of substituents on the quinoline ring. nih.gov

For example, quinoline derivatives bearing a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition. nih.gov The synthesis of various quinoline derivatives has led to the discovery of compounds with the potential to treat both acute and chronic inflammatory diseases. nih.govresearchgate.net

In studies using lipopolysaccharide (LPS)-stimulated macrophages, certain quinoline derivatives have demonstrated significant inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Some synthesized compounds exhibited greater anti-inflammatory activity than the reference drug ibuprofen. The dual functionality of some quinoline derivatives, exhibiting both anti-inflammatory and cytotoxic properties, suggests their potential for repurposed pharmacological applications. nih.gov

The ability of quinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. biorxiv.orgnih.gov Research has shown that these compounds can act as inhibitors of a diverse range of enzymes, including those that act on DNA. biorxiv.orgnih.gov

For instance, certain quinoline-based analogs have demonstrated low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1) and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.govnih.gov The mechanism of inhibition can involve intercalation into the DNA substrate, leading to conformational changes in the enzyme that prevent its catalytic activity. biorxiv.orgnih.govnih.gov

Furthermore, some of these quinoline derivatives have been found to inhibit other enzymes involved in DNA metabolism, such as DNA and RNA polymerases and base excision repair glycosylases. biorxiv.orgnih.gov In the context of viral infections, quinoline derivatives have also been evaluated as inhibitors of HIV reverse transcriptase, with some compounds showing significant inhibitory activity at micromolar concentrations. biorxiv.org

Studies have also explored the potential of quinoline derivatives as inhibitors of other enzymes like α-glucosidase. nih.gov Thioquinoline derivatives, in particular, have shown promise as potent α-glucosidase inhibitors, with some exhibiting a competitive mode of inhibition. nih.gov

Quinoline derivatives are recognized for their antioxidant properties, which contribute to their diverse biological activities. benthamdirect.comnih.gov The quinoline ring system is a fundamental structural unit in many natural and synthetic compounds with significant antioxidant potential. benthamdirect.comnih.gov The presence of substituents such as methyl groups and halogens on the quinoline ring can play an important role in their antioxidant activity. ingentaconnect.com

The antioxidant mechanisms of quinoline derivatives often involve the scavenging of free radicals. mdpi.com This can occur through single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. mdpi.com The efficiency of these compounds as antioxidants has been compared to reference compounds like Trolox and ascorbate, with some derivatives showing superior or comparable activity. mdpi.com

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate the antioxidant capacity of these compounds. ingentaconnect.comnih.gov Studies have shown that certain quinoline derivatives can effectively scavenge DPPH radicals. ingentaconnect.com For example, 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde has demonstrated high DPPH radical scavenging activity. ingentaconnect.com The antioxidant properties of these compounds suggest their potential in mitigating oxidative stress-related damage. ingentaconnect.com

The quinoline scaffold is present in several antiviral drugs and is a subject of ongoing research for the development of new antiviral agents. nih.govresearchgate.net Quinoline derivatives have shown activity against a broad range of viruses, including SARS-CoV-2, HIV, and various herpes viruses. nih.govresearchgate.net

The antiviral mechanism of some quinoline-based drugs, like chloroquine, is thought to involve the blockage of endosome acidification, which is necessary for the entry of some viruses into host cells. researchgate.net In the context of SARS-CoV-2, quinoline-based compounds have been developed as inhibitors of the papain-like protease (PLpro), an essential enzyme for viral replication. news-medical.net One such inhibitor, Jun13296, has demonstrated potent antiviral and anti-inflammatory effects in in vivo studies. news-medical.net

Newly synthesized quinoline-morpholine hybrid compounds have also shown promising inhibitory profiles against SARS-CoV-2 in cell culture, with some exhibiting stronger activity than chloroquine. nih.gov The development of such compounds provides a valuable basis for designing new drug candidates to treat viral infections. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological effects. For derivatives of this compound, SAR studies aim to elucidate the roles of the chloro and methyl substituents, as well as the quinoline core itself, in interacting with biological targets.

The chlorine atoms, being electron-withdrawing groups, can substantially alter the electron distribution within the quinoline ring system. This can affect the molecule's ability to participate in hydrogen bonding or pi-stacking interactions with biological targets, which are often crucial for binding affinity. The presence of chlorine can also enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The position of these chlorine atoms is critical; for instance, a chlorine at the 4-position of the quinoline ring has been shown in related compounds to be important for certain biological activities.

The methyl groups at positions 2 and 8 introduce steric bulk and are electron-donating. The steric hindrance from the methyl group at the 8-position can influence the planarity of the quinoline ring and its ability to fit into a receptor's binding pocket. The methyl group at the 2-position can also impact the molecule's conformation and interaction with target proteins. The electronic-donating nature of methyl groups can modulate the basicity of the quinoline nitrogen, which can be a key factor in its pharmacokinetic and pharmacodynamic profile.

Table 1: Hypothetical Impact of Substituent Modifications on the Biological Activity of this compound Derivatives

| Position of Modification | Original Substituent | Potential Modification | Predicted Impact on Activity | Rationale |

| 4 | Chlorine | Fluorine | Potentially altered | Fluorine is smaller and more electronegative, which could change binding interactions. |

| 4 | Chlorine | Methoxy (B1213986) | Likely decreased | A methoxy group is larger and has different electronic properties, which may disrupt binding. |

| 6 | Chlorine | Hydrogen | Potentially decreased | Removal of the chloro group could reduce lipophilicity and alter electronic interactions. |

| 2 | Methyl | Trifluoromethyl | Potentially increased | The strongly electron-withdrawing trifluoromethyl group can significantly alter electronic properties and improve metabolic stability. |

| 8 | Methyl | Hydrogen | Potentially altered | Removal of the methyl group would reduce steric hindrance, possibly allowing for better binding to some targets. |

Alterations to the this compound scaffold can lead to significant changes in its therapeutic properties, such as anticancer or antimicrobial activity. Research on related quinoline derivatives has demonstrated that even minor structural modifications can have a profound impact on efficacy and selectivity. nih.gov

For instance, in the context of anticancer activity, the planarity of the quinoline ring system is often important for intercalation with DNA or binding to the ATP-binding pocket of kinases. Modifications that alter this planarity, such as the introduction of bulky substituents, could diminish this activity. Conversely, the addition of functional groups that can form specific hydrogen bonds with a target enzyme could enhance potency.

Studies on other quinoline derivatives have shown that the nature of the substituent at the 2-position can influence the compound's mechanism of action. nih.gov For example, introducing an arylvinyl group at this position has been shown to yield potent antimalarial compounds. nih.gov Similarly, modifying the substituents on the this compound core could potentially shift its therapeutic application from one disease area to another.

The design of analogs of this compound with enhanced potency and selectivity is a key goal of medicinal chemistry research. This process is guided by the SAR data obtained from initial screening and subsequent optimization efforts. The aim is to develop new molecules that have a stronger effect on the desired biological target while minimizing off-target effects, which can lead to toxicity.

One common strategy is to perform bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. For example, a chlorine atom might be replaced by a bromine atom or a trifluoromethyl group to fine-tune the electronic properties and lipophilicity of the molecule.

Another approach is to use computational modeling and molecular docking studies to predict how different analogs will bind to a specific biological target. This can help to prioritize the synthesis of compounds that are most likely to have the desired activity. By understanding the three-dimensional structure of the target protein, chemists can design molecules that fit perfectly into the binding site and form strong interactions.

Table 2: Design Strategies for Analogs of this compound

| Design Strategy | Example Modification | Desired Outcome |

| Bioisosteric Replacement | Replace 6-Chloro with 6-Bromo | Fine-tune lipophilicity and electronic properties. |

| Substituent Modification | Introduce a hydroxyl group on one of the methyl groups | Introduce a hydrogen bond donor to improve target binding. |

| Ring Variation | Replace the quinoline core with a quinazoline | Alter the core scaffold to explore new binding modes. |

| Conformational Restriction | Introduce a bridge between positions 7 and 8 | Lock the molecule into a specific conformation to improve binding affinity. |

Through these iterative cycles of design, synthesis, and biological testing, researchers can develop new derivatives of this compound with improved therapeutic potential.

Vii. Emerging Research Avenues and Future Perspectives

Development of 4,6-Dichloro-2,8-dimethylquinoline as a Core Scaffold for Novel Drug Discovery

The concept of a "molecular scaffold," the core structure of a molecule, is central to medicinal chemistry. arxiv.org The this compound structure represents a valuable scaffold for developing new drugs. nih.gov Researchers can systematically modify this core structure to create a library of related compounds, which can then be tested for various biological activities.

A key strategy in drug discovery is "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties or find new activities. nih.gov The 2,4-dimethylquinoline (B72138) carboxamide core, a related structure, has been identified through such methods as a promising scaffold for M4 positive allosteric modulators (PAMs), which are important for treating neurological and psychiatric disorders. nih.govnih.govebi.ac.uk This success suggests that the this compound scaffold could also yield potent and selective drug candidates.

The process of developing new drugs from a scaffold like this compound involves several stages, as outlined in the table below.

| Stage | Description | Key Considerations |

| Scaffold Selection | Identifying a core structure with potential for biological activity. | Based on existing knowledge of active compounds or computational modeling. |

| Library Synthesis | Creating a diverse set of compounds by adding different chemical groups to the scaffold. | Employing efficient and versatile synthetic methods. |

| Biological Screening | Testing the synthesized compounds for activity against specific biological targets. | High-throughput screening methods are often used. |

| Lead Optimization | Modifying the most promising compounds to improve their potency, selectivity, and drug-like properties. | Structure-activity relationship (SAR) studies are crucial at this stage. hilarispublisher.com |

| Preclinical Development | Conducting further studies on the optimized lead compounds to assess their safety and efficacy before human trials. | Includes in vitro and in vivo testing. |

This systematic approach, starting with a promising scaffold like this compound, holds significant potential for the discovery of new medicines to address unmet medical needs. The diverse pharmacological properties already observed in quinoline (B57606) derivatives, such as antimicrobial, antimalarial, and anticancer activities, further support the potential of this specific scaffold.

Potential for Integration into Advanced Functional Materials

The application of quinoline derivatives extends beyond medicine into the realm of materials science. The incorporation of compounds like this compound into polymers can enhance their thermal stability and mechanical properties. These compounds can act as effective stabilizers in polymer formulations.

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced functional materials. These materials have specific, tunable properties that make them suitable for a variety of high-tech applications.

| Potential Application Area | Role of Dichloro-dimethylquinoline | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As an emissive or charge-transporting material. | High quantum efficiency, good color purity, and long operational lifetime. |

| Sensors | As a fluorescent or colorimetric sensor for detecting specific ions or molecules. | High sensitivity, selectivity, and rapid response time. |

| Nonlinear Optical (NLO) Materials | As a chromophore for applications in optical communications and data storage. | Large nonlinear optical coefficients and good thermal stability. |

| Advanced Polymers | As a monomer or additive to create polymers with enhanced properties. | Improved thermal stability, mechanical strength, and flame retardancy. |

The development of new synthetic methods allows for the precise tuning of the properties of this compound and its derivatives, paving the way for their integration into these and other advanced functional materials.

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijpsjournal.comnih.gov In recent years, there has been a strong push towards developing more environmentally friendly "green chemistry" approaches for the synthesis of quinoline derivatives. ijpsjournal.comnih.gov These methods aim to reduce waste, lower energy consumption, and use less toxic substances. researchgate.net

Several green chemistry strategies are being explored for the synthesis and derivatization of compounds like this compound.

| Green Chemistry Approach | Description | Examples of Application |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net | Performing reactions in aqueous media or using solvent-free conditions. |

| Development of Eco-Friendly Catalysts | Utilizing catalysts that are non-toxic, reusable, and highly efficient. asianpubs.org | Examples include p-toluenesulfonic acid (p-TSA), cerium nitrate, and polymer-supported catalysts. researchgate.netasianpubs.org |

| Energy-Efficient Synthesis | Employing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. rsc.org | Microwave-assisted and ultrasound-assisted synthesis have been shown to be effective for preparing quinoline derivatives. rsc.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure to reduce waste and improve efficiency. nih.govresearchgate.net | The Friedländer synthesis, a classic method for quinoline synthesis, can be adapted into a one-pot, greener process. ijpsjournal.com |

The adoption of these green chemistry principles not only minimizes the environmental impact of producing this compound and its derivatives but can also lead to more efficient and cost-effective manufacturing processes. asianpubs.org

Interdisciplinary Research with Computational Biology and Pharmacogenomics

The integration of computational biology and pharmacogenomics with traditional chemical research offers powerful new avenues for understanding and utilizing this compound.

Computational Biology employs computer modeling and simulation to study biological systems. In the context of drug discovery, computational methods can be used to:

Predict the biological activity of derivatives of this compound by simulating their interactions with specific protein targets.

Design new derivatives with improved binding affinity and selectivity.

Elucidate the mechanism of action of active compounds at the molecular level.

Pharmacogenomics , on the other hand, is the study of how an individual's genetic makeup influences their response to drugs. nih.gov This field is becoming increasingly important for personalized medicine. nih.govlumc.nl By studying the pharmacogenomics of this compound derivatives, researchers could:

Identify genetic biomarkers that predict a patient's response to a particular drug. fda.gov

Optimize drug dosage based on an individual's genetic profile. fda.gov

Reduce the risk of adverse drug reactions by identifying individuals who are genetically predisposed to them. nih.gov

The table below highlights the potential synergies between these fields in the study of dichloro-dimethylquinolines.

| Research Area | Computational Biology Contribution | Pharmacogenomics Contribution |

| Target Identification | Identifying and validating new biological targets for drug intervention. | Identifying genetic variations in drug targets that affect drug response. |